The compound 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a derivative of pyrido[1,2-a]pyrimidine, a class of compounds known for their diverse biological activities. This specific compound combines a piperidine ring with a formyl and carbonyl functional group, which may enhance its reactivity and potential therapeutic applications. It is classified under heterocyclic compounds, particularly those containing nitrogen in their rings.
The synthesis of 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves several key steps:
These methods ensure that the desired compound is synthesized efficiently while maintaining structural integrity.
The molecular structure of 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can be represented by its molecular formula . The structure consists of:
Property | Value |
---|---|
Molecular Formula | C14H16N4O2 |
Molecular Weight | 272.30 g/mol |
IUPAC Name | 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide |
InChI | InChI=1S/C14H16N4O2/c15-10(18)13-12(19)8(7-17)5-3-6(16)9(13)14(20)21/h3,5,7,10,12H,6H2,1-2H3,(H2,20,21) |
SMILES | C=CC(=O)N(C1CCCCC1)C(=O)N(C=CC(=O)N(C1CCCCC1))C=O |
The compound can undergo various chemical reactions:
These reactions highlight the versatility of 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide in synthetic organic chemistry.
The mechanism of action for 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide largely depends on its specific biological targets. In medicinal chemistry contexts:
The physical and chemical properties of 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide are essential for understanding its behavior in different environments:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not specified |
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with strong oxidizing agents; stable towards bases |
These properties are crucial for determining the compound's applicability in various scientific fields.
The applications of 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide are diverse:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: